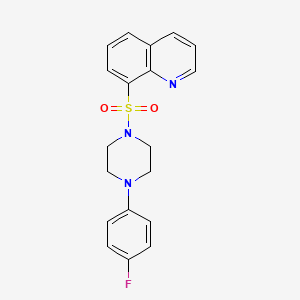

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline

Description

Properties

IUPAC Name |

8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c20-16-6-8-17(9-7-16)22-11-13-23(14-12-22)26(24,25)18-5-1-3-15-4-2-10-21-19(15)18/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNQZPYYWXKKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206136 | |

| Record name | 8-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326007-88-9 | |

| Record name | 8-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326007-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the quinoline with chlorosulfonic acid, resulting in the formation of a sulfonyl chloride intermediate. The sulfonyl chloride is then reacted with 4-(4-fluorophenyl)piperazine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the quinoline ring or the sulfonyl group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives or desulfonylated products.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves the functionalization of quinoline derivatives with piperazine and sulfonyl groups. The process includes:

- Starting Materials : Piperazine derivatives and sulfonyl chlorides are used as key reactants.

- Reaction Conditions : The reactions are often carried out under controlled conditions to ensure high yields and purity.

- Characterization : Techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Pharmacological Properties

Research indicates that compounds similar to 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline exhibit a range of biological activities:

- Antagonism of Receptors : Studies have shown that piperazine derivatives can act as antagonists for various receptors, including P2X3 receptors, which are implicated in pain signaling pathways .

- Inhibition of Enzymatic Activity : Certain derivatives have demonstrated inhibitory effects on carbonic anhydrase, making them potential candidates for treating conditions like glaucoma and edema .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

- Pain Management : Due to its action on P2X3 receptors, it is being explored for its efficacy in pain relief, particularly in chronic pain conditions .

- Cancer Treatment : Compounds with similar structures have shown promise in anticancer therapies by targeting specific cancer cell lines through apoptosis induction mechanisms .

- Psychiatric Disorders : The modulation of neurotransmitter systems via piperazine derivatives suggests potential use in treating anxiety and depression .

Pain Management Study

A study conducted on a series of piperazine derivatives, including those related to This compound , demonstrated significant analgesic effects in animal models. The results indicated a dose-dependent reduction in pain response, suggesting that these compounds could serve as effective analgesics.

Anticancer Activity Assessment

In vitro studies have assessed the cytotoxic effects of sulfonamide-piperazine conjugates against various cancer cell lines. The findings revealed that certain modifications to the piperazine structure enhanced anticancer activity, with IC50 values indicating potent inhibition of cell proliferation.

Mechanism of Action

The mechanism of action of 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and fluorophenyl group can enhance binding affinity and specificity, while the quinoline core can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs vary in substituents on the quinoline core, piperazine ring, and sulfonamide linker. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₉H₁₇FN₄O₂S.

Physicochemical Properties

- Solubility: The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~3.2) compared to non-fluorinated analogs (logP ~2.8 for CAS 324779-60-4) . Bis-sulfonyl derivatives (e.g., CAS 548468-58-2) exhibit reduced solubility due to higher molecular weight and polarity .

- Thermal Stability: Melting points for piperazine-containing quinolines range widely (132–230°C), influenced by substituent symmetry and crystallinity. Fluorine may lower melting points by disrupting crystal packing .

Pharmacological Implications

- Receptor Binding : The 4-fluorophenyl group in the target compound likely enhances serotonin or dopamine receptor affinity compared to phenyl analogs, as seen in related piperazine pharmaceuticals .

- Metabolic Stability: Fluorination reduces oxidative metabolism in the liver, extending half-life relative to non-fluorinated analogs (e.g., CAS 324779-60-4) .

Biological Activity

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a piperazine moiety and a sulfonyl group, which are crucial for its biological activity. The presence of the fluorophenyl group enhances its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes:

- Dopamine Receptors : Studies indicate that derivatives of quinoline compounds can act as agonists at dopamine D2 and D3 receptors, which are implicated in several neuropsychiatric disorders. The introduction of the piperazine moiety enhances receptor binding affinity, making these compounds potential candidates for treating conditions like schizophrenia and Parkinson's disease .

- Antiviral Activity : Recent research has demonstrated that quinoline derivatives exhibit antiviral properties against Influenza A virus (IAV). The mechanism involves inhibition of viral RNA transcription and replication, with some derivatives showing IC50 values lower than traditional antiviral agents like Ribavirin .

Biological Activity Data

A summary of the biological activities observed with this compound and related compounds is presented in the following table:

Case Studies

- Neuroprotective Properties : In a study focusing on neuroprotection, compounds similar to this compound demonstrated significant efficacy in reducing oxidative stress in neuronal models. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .

- Anticancer Activity : Another study evaluated the anticancer properties of piperazine-substituted quinolines against human breast cancer cells. The results indicated that these compounds inhibit key enzymes involved in cancer cell proliferation, suggesting their utility in oncology .

- Antiviral Efficacy : A recent investigation into substituted quinolines containing piperazine moieties revealed promising antiviral activity against IAV, highlighting the compound's potential as a lead candidate for antiviral drug development .

Q & A

Q. What are the optimal synthetic routes for 8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinoline, and how are intermediates characterized?

The synthesis involves multi-step reactions: (1) sulfonylation of the quinoline core, (2) coupling with 4-(4-fluorophenyl)piperazine under nucleophilic substitution conditions. Key steps include using polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like triethylamine to facilitate sulfonyl group attachment. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography. Final characterization employs NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry for molecular confirmation .

Q. How does the structural configuration of this compound influence its physicochemical properties?

The quinoline core provides π-π stacking potential, while the sulfonyl-piperazine moiety enhances solubility in polar solvents. X-ray crystallography (where available) reveals torsional angles between the sulfonyl group and piperazine ring, affecting molecular rigidity. Computational modeling (e.g., DFT) predicts logP values (~3.2) and pKa (~7.1) for bioavailability assessments .

Q. What standard assays are used to evaluate its in vitro stability?

Metabolic stability is tested in liver microsomes (human/rat) with NADPH cofactors, monitored via LC-MS. Plasma stability assays (37°C, 24 hrs) use HPLC to quantify degradation. For pH stability, solutions are incubated across pH 1–10 and analyzed spectrophotometrically .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact serotonin receptor binding affinity?

Competitive radioligand binding assays (e.g., 5-HT₁A/5-HT₇) show fluorophenyl derivatives exhibit higher selectivity (Ki = 12 nM for 5-HT₁A) compared to chlorophenyl analogs (Ki = 35 nM), attributed to fluorine’s electronegativity enhancing hydrogen bonding. Molecular docking studies (PDB: 7E2Z) suggest the fluorophenyl group occupies a hydrophobic subpocket, stabilizing receptor interactions .

Q. How can contradictory data in cytotoxicity assays be resolved?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, exposure time). Dose-response curves should be validated using orthogonal methods (MTT, apoptosis markers like caspase-3). Batch-to-batch compound purity must be confirmed via DSC/TGA to exclude impurities affecting results .

Q. What strategies optimize blood-brain barrier (BBB) penetration for CNS applications?

Introducing lipophilic groups (e.g., methyl on piperazine) improves logD values, while retaining the sulfonyl group maintains efflux pump resistance (P-gp IC₅₀ > 10 μM). In situ perfusion models in rodents quantify brain/plasma ratios, supported by MDCK-MDR1 monolayers for Papp assessments .

Methodological Guidance

Q. How to design SAR studies for analogs targeting dual 5-HT/D₂ receptors?

- Step 1: Synthesize analogs with variable piperazine substituents (e.g., alkyl, aryl).

- Step 2: Screen against recombinant receptors via scintillation proximity assays (SPA).

- Step 3: Prioritize hits with balanced Ki values (5-HT₁A < 50 nM, D₂ < 100 nM).

- Step 4: Validate functional activity (cAMP inhibition for 5-HT₁A, β-arrestin recruitment for D₂) .

Q. Which techniques resolve crystallographic ambiguities in sulfonamide derivatives?

High-resolution X-ray diffraction (λ = 0.71073 Å) with SHELX refinement identifies disorder in sulfonyl oxygen positions. Dynamic NMR (VT-NMR) at 298–338 K clarifies conformational exchange in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.